molecular formula C25H30N4O4 B1139505 Bet-IN-1

Bet-IN-1

Cat. No.: B1139505
M. Wt: 450.5 g/mol
InChI Key: HYPXHDJBILNWLI-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

I-BET282 is a synthetic organic compound that functions as an inhibitor of bromodomain and extra terminal domain proteins. These proteins are involved in the regulation of gene expression through their interaction with acetylated lysine residues on histone proteins. I-BET282 has been developed as a potential therapeutic agent for oncology and immuno-inflammatory diseases .

Preparation Methods

The synthesis of I-BET282 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial production methods for I-BET282 are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

I-BET282 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

I-BET282 has a wide range of scientific research applications, including:

Mechanism of Action

I-BET282 exerts its effects by inhibiting the interaction between bromodomain and extra terminal domain proteins and acetylated lysine residues on histone proteins. This inhibition disrupts the regulation of gene expression, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets of I-BET282 include various bromodomain and extra terminal domain proteins, and the pathways involved are related to chromatin remodeling and transcriptional regulation .

Comparison with Similar Compounds

I-BET282 is unique among bromodomain and extra terminal domain inhibitors due to its high selectivity and potency. Similar compounds include:

    JQ1: Another bromodomain and extra terminal domain inhibitor with a similar mechanism of action but different chemical structure.

    I-BET762: A compound with similar inhibitory activity but different pharmacokinetic properties.

    RVX-208: A selective inhibitor of bromodomain and extra terminal domain proteins with potential therapeutic applications in cardiovascular diseases.

The uniqueness of I-BET282 lies in its specific binding affinity and selectivity for bromodomain and extra terminal domain proteins, making it a valuable tool for research and therapeutic development .

Properties

IUPAC Name

4-[8-methoxy-1-[(2R)-1-methoxypropan-2-yl]-2-(oxan-4-yl)imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-14(13-30-4)29-24-18-11-22(31-5)19(23-15(2)28-33-16(23)3)10-20(18)26-12-21(24)27-25(29)17-6-8-32-9-7-17/h10-12,14,17H,6-9,13H2,1-5H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPXHDJBILNWLI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)C(C)COC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)[C@H](C)COC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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